2,5-Diethynylpyrazine
Description
2,5-Diethynylpyrazine is a pyrazine derivative substituted with ethynyl (-C≡CH) groups at the 2 and 5 positions of the aromatic ring. Its molecular formula is C₈H₄N₂, with a molecular weight of 128.13 g/mol. The ethynyl groups confer unique electronic and structural properties, including enhanced rigidity, conjugation, and reactivity, making it valuable in materials science, particularly in coordination polymers and metal-organic frameworks (MOFs) . The sp-hybridized ethynyl substituents facilitate cross-coupling reactions (e.g., Sonogashira coupling) and metal coordination, distinguishing it from pyrazines with alkyl or aryl substituents.
Properties
CAS No. |
649774-86-7 |
|---|---|
Molecular Formula |
C8H4N2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2,5-diethynylpyrazine |
InChI |
InChI=1S/C8H4N2/c1-3-7-5-10-8(4-2)6-9-7/h1-2,5-6H |
InChI Key |
MEHSXEXQZVSDOR-UHFFFAOYSA-N |
SMILES |
C#CC1=CN=C(C=N1)C#C |
Canonical SMILES |
C#CC1=CN=C(C=N1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substituents on the pyrazine ring significantly influence electronic properties and applications. Key comparisons include:
- Electronic Effects :
- Ethynyl groups are electron-withdrawing , reducing electron density on the pyrazine ring, which enhances conjugation and stability in MOFs .
- Methyl and isopentyl groups are electron-donating , increasing electron density and favoring applications in flavor chemistry .
- Phenyl substituents provide steric bulk and extended π-systems, useful in optoelectronic devices .
Stability and Reactivity
- This compound : Ethynyl groups increase reactivity toward metal coordination and cross-coupling but may reduce thermal stability compared to methylated analogs.
- Methyl Derivatives : Higher thermal stability (e.g., 2,5-Dimethylpyrazine is stable up to 200°C) but less reactive in polymerization .
Research Findings and Data Tables
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